molecular formula C14H20O B1325443 2',3,3,3'-Tetramethylbutyrophenone CAS No. 898764-44-8

2',3,3,3'-Tetramethylbutyrophenone

Cat. No. B1325443
M. Wt: 204.31 g/mol
InChI Key: AARFJPJZNKYRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3,3,3’-Tetramethylbutyrophenone is a chemical compound with the CAS Number 898764-44-8 . It has a molecular weight of 204.31 and its IUPAC name is 1-(2,3-dimethylphenyl)-3,3-dimethyl-1-butanone .


Molecular Structure Analysis

The molecular structure of 2’,3,3,3’-Tetramethylbutyrophenone is represented by the linear formula C14H20O . The InChI code for this compound is 1S/C14H20O/c1-10-7-6-8-12(11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 .

Scientific Research Applications

1. Synthesis of Chiral Derivatives

2',3,3,3'-Tetramethylbutyrophenone derivatives have been synthesized from alpha-amino acids and studied for their photolytic behavior in benzene. These derivatives are notable for undergoing both Norrish II and Norrish I cleavage and forming highly diastereoselective N-acylated 2-aminocyclobutanols through a Yang cyclization process. This research underscores the potential of these compounds in stereoselective synthesis and organic chemistry applications (Griesbeck & Heckroth, 2002).

2. Photocatalytic Degradation and Environmental Impact

Studies have also explored the photocatalytic degradation of related benzophenone compounds like Benzophenone-3 (BP3), used as UV filters. Research has highlighted their disruptive effect on the endocrine system and assessed methods like photocatalysis with titanium dioxide for effective removal of BP3 from water. This research is significant for understanding the environmental impact and remediation methods for such compounds (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

3. Chemical Oxidation Processes

Further investigations into the chemical oxidation of benzophenone derivatives like BP-3 by potassium permanganate have been conducted. This study focused on the factors influencing BP-3 degradation, identifying hydroxylation, direct oxidation, and carbon–carbon bridge bond cleavage as key mechanisms. This research is pivotal for developing efficient strategies to mitigate the environmental impact of these compounds (Cao et al., 2021).

4. Biosynthesis Research

Research on the biosynthesis of phlorisovalerophenone and related compounds in Escherichia coli from glucose has also been noted. This study is important for understanding the microbial production of valuable compounds and has implications in biotechnology and natural product synthesis (Zhou et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound. Unfortunately, the search results do not provide a direct link to the MSDS of 2’,3,3,3’-Tetramethylbutyrophenone .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-10-7-6-8-12(11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARFJPJZNKYRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642390
Record name 1-(2,3-Dimethylphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,3,3'-Tetramethylbutyrophenone

CAS RN

898764-44-8
Record name 1-(2,3-Dimethylphenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.